molecular formula C33H35N3O8 B599390 N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide CAS No. 199593-08-3

N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide

Cat. No.: B599390
CAS No.: 199593-08-3
M. Wt: 601.656
InChI Key: FINUHOJILDNELQ-PMFUCWTESA-N
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Description

N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C33H35N3O8 and its molecular weight is 601.656. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Intermediates

The compound has been investigated in the context of chemical synthesis, particularly as an intermediate. For instance, Hocker and Giesecke (2003) described its role in the synthesis of various organic compounds, highlighting its utility in acylation and alkylation processes (Hocker & Giesecke, 2003). This suggests its potential application in the synthesis of complex organic molecules.

Antimicrobial Applications

Research has explored the antimicrobial properties of compounds structurally related to N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide. Farag, Kheder, and Mabkhot (2008) studied the synthesis and antimicrobial evaluation of bis(thioxopyridine) and related derivatives, noting their potential in combating microbial infections (Farag, Kheder, & Mabkhot, 2008).

Inhibition of Helicobacter pylori Urease

Mamidala, Bhimathati, and Vema (2021) discovered novel dihydropyrimidine-hydroxamic acid hybrids that exhibit potent in vitro inhibition of Helicobacter pylori urease, an enzyme crucial for the survival of this pathogenic bacterium (Mamidala, Bhimathati, & Vema, 2021). This suggests the compound's potential application in developing treatments against Helicobacter pylori infections.

Polymer Synthesis

In polymer chemistry, Reinecke and Ritter (1997) utilized similar structures in the poly-Diels-Alder addition process, indicating its relevance in creating polymers with specific characteristics (Reinecke & Ritter, 1997).

Biochemical Analysis

Biochemical Properties

N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide plays a significant role in biochemical reactions due to its structural similarity to natural cytidine. It interacts with various enzymes and proteins involved in nucleic acid synthesis and modification. For instance, it can be used as a substrate for enzymes that catalyze the addition of biotin or fluorescent tags to nucleotides, facilitating the detection and analysis of nucleic acids . The interactions between this compound and biomolecules are primarily based on its ability to mimic natural nucleotides, allowing it to participate in enzymatic reactions and binding processes.

Cellular Effects

This compound influences various cellular processes by integrating into nucleic acids and affecting their function. This compound can alter cell signaling pathways, gene expression, and cellular metabolism by modifying the structure and function of RNA and DNA molecules. Its incorporation into nucleic acids can lead to changes in the stability and translation of mRNA, ultimately impacting protein synthesis and cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with enzymes and nucleic acids. This compound can inhibit or activate specific enzymes involved in nucleic acid synthesis and modification. For example, it can act as a competitive inhibitor for enzymes that recognize natural cytidine, thereby affecting the overall rate of nucleic acid synthesis . Additionally, it can induce changes in gene expression by altering the methylation patterns of DNA and RNA molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable when stored at low temperatures (e.g., -20°C) and can maintain its activity for extended periods . Its stability and effectiveness may decrease over time due to degradation processes. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively modify nucleic acids without causing significant toxicity . At higher doses, it may exhibit toxic effects, including disruptions in cellular metabolism and gene expression. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels .

Metabolic Pathways

This compound is involved in various metabolic pathways related to nucleic acid synthesis and modification. It interacts with enzymes such as methyltransferases and polymerases, which play crucial roles in the methylation and elongation of nucleic acids . This compound can also affect metabolic flux by altering the levels of specific metabolites involved in nucleotide biosynthesis and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via nucleoside transporters and subsequently incorporated into nucleic acids . The compound’s distribution within tissues is influenced by its interactions with binding proteins and transporters, which can affect its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within the nucleus, for example, allows it to interact with DNA and RNA molecules, thereby influencing gene expression and nucleic acid metabolism .

Properties

IUPAC Name

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35N3O8/c1-21(37)34-28-18-19-36(32(39)35-28)31-30(42-4)29(38)27(44-31)20-43-33(22-8-6-5-7-9-22,23-10-14-25(40-2)15-11-23)24-12-16-26(41-3)17-13-24/h5-19,27,29-31,38H,20H2,1-4H3,(H,34,35,37,39)/t27-,29-,30-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINUHOJILDNELQ-PMFUCWTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743381
Record name N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

601.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199593-08-3
Record name N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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